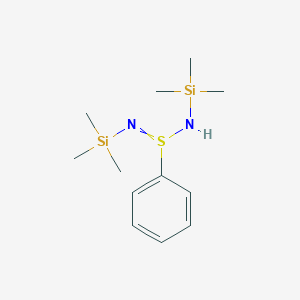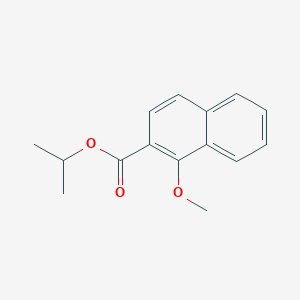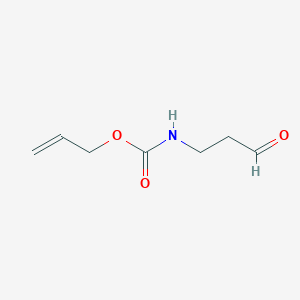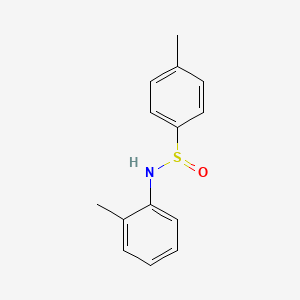
N,N'-Bis(trimethylsilyl)benzenesulfinimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis(trimethylsilyl)benzenesulfinimidamide is an organosilicon compound characterized by the presence of trimethylsilyl groups attached to a benzenesulfinimidamide core. This compound is notable for its stability and reactivity, making it a valuable reagent in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-Bis(trimethylsilyl)benzenesulfinimidamide can be synthesized through the reaction of N,N-bis(trimethylsilyl)amines with aldehydes or ketones in the presence of trimethylsilyl trifluoromethanesulfonate . This method yields Schiff bases in high quantities and is a convenient approach for producing the compound.
Industrial Production Methods
While specific industrial production methods for N,N’-Bis(trimethylsilyl)benzenesulfinimidamide are not widely documented, the general approach involves the use of trimethylsilylating agents and appropriate catalysts to facilitate the reaction under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(trimethylsilyl)benzenesulfinimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in reactions with N,N’-Bis(trimethylsilyl)benzenesulfinimidamide include trimethylsilyl trifluoromethanesulfonate, aldehydes, and ketones . The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products Formed
The major products formed from reactions involving N,N’-Bis(trimethylsilyl)benzenesulfinimidamide include Schiff bases, sulfoxides, sulfones, and various substituted derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N,N’-Bis(trimethylsilyl)benzenesulfinimidamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of Schiff bases and other derivatives.
Biology: The compound’s stability and reactivity make it useful in biochemical studies and the development of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N,N’-Bis(trimethylsilyl)benzenesulfinimidamide exerts its effects involves the interaction of its trimethylsilyl groups with various molecular targets. These interactions can lead to the formation of stable intermediates and products, facilitating various chemical transformations. The compound’s reactivity is largely influenced by the presence of the trimethylsilyl groups, which can stabilize reactive intermediates and enhance the overall reaction efficiency.
Comparison with Similar Compounds
Similar Compounds
Bis(trimethylsilyl)acetamide: An organosilicon compound used in analytical chemistry and organic synthesis.
1,4-Bis(trimethylsilyl)benzene: A related compound with similar structural features.
Sulfur diimides: Compounds with similar reactivity and applications.
Uniqueness
N,N’-Bis(trimethylsilyl)benzenesulfinimidamide is unique due to its specific structure, which combines the stability of trimethylsilyl groups with the reactivity of the benzenesulfinimidamide core. This combination allows for a wide range of chemical transformations and applications, making it a versatile reagent in various fields of research and industry.
Properties
CAS No. |
138484-85-2 |
|---|---|
Molecular Formula |
C12H24N2SSi2 |
Molecular Weight |
284.57 g/mol |
IUPAC Name |
[N-trimethylsilyl-S-(trimethylsilylamino)sulfinimidoyl]benzene |
InChI |
InChI=1S/C12H24N2SSi2/c1-16(2,3)13-15(14-17(4,5)6)12-10-8-7-9-11-12/h7-11H,1-6H3,(H,13,14) |
InChI Key |
VWMCWWJCMYFKJV-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)NS(=N[Si](C)(C)C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2,2-Dinitrobutoxy)methoxy]-2,2-dinitrobutane](/img/structure/B14280576.png)
![N,N-Di([1,1'-biphenyl]-4-yl)-4'-methyl[1,1'-biphenyl]-4-amine](/img/structure/B14280583.png)
![({N-[3-(Furan-2-yl)acryloyl]glycyl}sulfanyl)acetic acid](/img/structure/B14280586.png)



![11,11a-Dihydro-6aH-benzo[a]fluorene](/img/structure/B14280603.png)

![3,3-Bis[4-(4-aminophenoxy)phenyl]-2-benzofuran-1(3H)-one](/img/structure/B14280614.png)


![2-Thiophen-2-yl-5-[5-[2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethyl]thiophen-2-yl]thiophene](/img/structure/B14280634.png)


